molecular formula C29H31NO5 B6545695 butyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate CAS No. 946205-36-3

butyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate

Cat. No.: B6545695
CAS No.: 946205-36-3
M. Wt: 473.6 g/mol
InChI Key: HUQPRVXXRPNCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate is a useful research compound. Its molecular formula is C29H31NO5 and its molecular weight is 473.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.22022309 g/mol and the complexity rating of the compound is 693. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of butyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate typically involves multi-step organic reactions. One common method starts with the formation of 4-(aminomethyl)benzoic acid, which is then coupled with 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol under suitable conditions to form the intermediate. This intermediate undergoes esterification with butanol and subsequent coupling reactions to yield the final product. Reaction conditions often include the use of strong bases, appropriate solvents, and temperature control to facilitate the desired transformations.

  • Industrial Production Methods: : On an industrial scale, the production process can be optimized to enhance yield and purity. This involves the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures. The scalability of the synthetic route is critical for producing large quantities of the compound for commercial applications.

Chemical Reactions Analysis

  • Types of Reactions: : Butyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate can undergo various chemical reactions, including:

    • Oxidation: : The benzofuran moiety can be oxidized to introduce additional functional groups.

    • Reduction: : The amide group can be reduced to yield corresponding amines.

    • Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.

  • Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution agents like halides and nucleophiles. Reaction conditions may vary, but they generally involve controlled temperatures, appropriate solvents, and catalysts to drive the reactions efficiently.

  • Major Products: : The major products depend on the specific reaction conditions. For example, oxidation of the benzofuran ring may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

  • Chemistry: : The compound is used as a building block for synthesizing more complex molecules and exploring novel reaction mechanisms.

  • Biology: : It serves as a probe for studying biochemical pathways and interactions with biological macromolecules.

  • Industry: : It finds use in the formulation of advanced materials, coatings, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

  • Mechanism: : The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The mechanism involves binding to these targets and modulating their activity, leading to downstream biological effects.

  • Molecular Targets and Pathways: : It may interact with enzymes involved in metabolic pathways, affecting their catalytic activity. Additionally, it can bind to receptors, triggering signal transduction pathways that lead to cellular responses.

Comparison with Similar Compounds

  • Comparison: : Similar compounds include those with analogous structural features, such as esters, amides, and benzofuran derivatives. Examples include ethyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate and propyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate. The uniqueness of butyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate lies in its specific ester group, which can influence its physical and chemical properties, such as solubility and reactivity.

By understanding the intricate details of this compound, researchers can better harness its potential in various scientific and industrial applications.

Properties

IUPAC Name

butyl 4-[[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO5/c1-4-5-17-33-28(32)22-13-15-24(16-14-22)30-27(31)21-11-9-20(10-12-21)19-34-25-8-6-7-23-18-29(2,3)35-26(23)25/h6-16H,4-5,17-19H2,1-3H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQPRVXXRPNCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.